Synthesis and Characterization of 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Guide
Synthesis and Characterization of 2-(Methylthio)-6-nitro-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Methylthio)-6-nitro-1,3-benzothiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in biologically active compounds. This document outlines a detailed synthetic protocol, physical and spectral characterization data, and a logical workflow for its preparation.
Compound Identification and Properties
2-(Methylthio)-6-nitro-1,3-benzothiazole is a derivative of the benzothiazole ring system, featuring a methylthio group at the 2-position and a nitro group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S₂ | PubChem[1] |
| Molecular Weight | 226.28 g/mol | ChemicalBook[2] |
| CAS Number | 3621-99-6 | ChemicalBook[2] |
| Melting Point | 134 °C | ChemicalBook[2] |
| Boiling Point | 395.4±34.0 °C (Predicted) | ChemicalBook[2] |
Synthesis Protocol
The synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole is typically achieved through the S-methylation of its precursor, 2-Mercapto-6-nitrobenzothiazole. The following is a detailed experimental protocol for this transformation.
Synthesis of the Precursor: 2-Mercapto-6-nitrobenzothiazole
While 2-Mercapto-6-nitrobenzothiazole is commercially available, a common laboratory synthesis involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide in the presence of a base.
S-Methylation of 2-Mercapto-6-nitrobenzothiazole
This procedure details the methylation of the thiol group to yield the final product.
Materials:
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2-Mercapto-6-nitrobenzothiazole
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Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
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Acetone or Dimethylformamide (DMF)
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Distilled water
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Buchner funnel and filter paper
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Beakers and graduated cylinders
Procedure:
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Dissolution: In a round-bottom flask, dissolve 2-Mercapto-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as acetone or DMF.
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Addition of Base: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to form the thiolate salt.
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Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours or gently heat to 40-50°C to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, pour the mixture into a beaker of cold distilled water.
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Precipitation and Filtration: A solid precipitate of 2-(Methylthio)-6-nitro-1,3-benzothiazole will form. Collect the solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with distilled water to remove any inorganic impurities.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
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Drying: Dry the purified product in a vacuum oven.
Characterization Data
The structure and purity of the synthesized 2-(Methylthio)-6-nitro-1,3-benzothiazole can be confirmed by various spectroscopic techniques.
Physical Data
| Parameter | Observed Value |
| Appearance | Pale yellow solid |
| Melting Point | 134 °C[2] |
Spectroscopic Data
| Technique | Data |
| FTIR (KBr, cm⁻¹) | A spectrum is available on SpectraBase, showing characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching. |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ ~2.8 (s, 3H, -SCH₃), 7.8-8.5 (m, 3H, Ar-H). The exact chemical shifts and coupling constants for the aromatic protons would require experimental determination. |
| ¹³C NMR (CDCl₃, ppm) | Predicted: δ ~15.0 (-SCH₃), aromatic carbons in the range of 110-160, and the C=N carbon around 165-170. |
| Mass Spectrometry (EI) | Predicted m/z: 226 (M⁺), with fragmentation patterns likely showing the loss of the methyl group (-CH₃) and the nitro group (-NO₂). |
Note: Predicted NMR and MS data are based on known values for similar benzothiazole derivatives and should be confirmed by experimental analysis.
Experimental and Logical Workflows
The following diagrams illustrate the synthesis pathway and the characterization workflow.
Caption: Synthetic pathway for 2-(Methylthio)-6-nitro-1,3-benzothiazole.
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 2-(Methylthio)-6-nitro-1,3-benzothiazole. The detailed protocol and characterization data serve as a valuable resource for researchers working with this class of compounds. Further experimental work is recommended to confirm the predicted spectral data and to explore the potential applications of this molecule in drug discovery and materials science.
